Chlorpromazine-D3 is a deuterated derivative of chlorpromazine, an antipsychotic medication primarily used to treat schizophrenia and other mental disorders. The addition of deuterium (D) enhances the compound's stability and provides a useful tool in pharmacokinetic studies and drug testing. Chlorpromazine-D3 is classified under phenothiazines, a group of medications that act on various neurotransmitter receptors in the brain, particularly dopamine receptors.
Chlorpromazine-D3 is synthesized from chlorpromazine through methods that incorporate deuterium into its molecular structure. It is available as a certified reference material from suppliers like Sigma-Aldrich, which provides it in a maleate solution suitable for analytical purposes.
Chlorpromazine-D3 can be synthesized through several methods that involve the incorporation of deuterium into the chlorpromazine molecule. One common approach is catalytic hydrogen-deuterium exchange, where hydrogen atoms in chlorpromazine are replaced with deuterium in the presence of a deuterated solvent or gas.
The molecular formula for chlorpromazine-D3 is CHDClNS. The incorporation of deuterium alters the physical properties slightly compared to its non-deuterated counterpart.
Chlorpromazine-D3 undergoes similar chemical reactions as chlorpromazine but may exhibit differences in reaction kinetics due to the presence of deuterium.
Chlorpromazine acts primarily as an antagonist at dopamine D2 receptors, inhibiting their activity and leading to reduced dopaminergic transmission in the brain. This mechanism is crucial for its antipsychotic effects.
Chlorpromazine-D3 exhibits physical and chemical properties similar to those of standard chlorpromazine but with modifications due to deuteration.
Chlorpromazine-D3 serves multiple scientific purposes:
Deuterium (²H or D) incorporation into phenothiazine pharmaceuticals like chlorpromazine leverages the kinetic isotope effect (KIE) to modulate metabolic stability. Chlorpromazine-D3 specifically substitutes three hydrogen atoms with deuterium at the N,N-dimethyl group of its side chain. Two primary strategies enable this labeling:
Key Considerations:
Table 1: Isotopic Labeling Methods for Chlorpromazine-D3
Method | Conditions | Isotopic Enrichment | Key Advantages/Limitations |
---|---|---|---|
Catalytic H/D Exchange | D₂O, Pt/C, 80°C, 48 h | >98% atom D | High regioselectivity; requires purification |
Biosynthesis | Deuterated media, auxotrophic E. coli | 95–98% atom D | Minimizes scrambling; complex optimization |
Chlorpromazine-D3 is synthesized as a maleate salt to enhance stability and solubility. The process involves three stages:1. Deuterated Intermediate Synthesis:- N,N-dimethyl-D₆-ethylenediamine reacts with 2-chlorophenothiazine under Ullmann coupling conditions (CuI, K₂CO₃, 180°C) to form the deuterated tertiary amine backbone [7].2. Salt Formation:- The free base is crystallized with maleic acid in anhydrous ethanol, yielding chlorpromazine-D3 maleate. Stoichiometric control (1:1 molar ratio) is critical to prevent diastereomer formation.3. Purification:- Recrystallization from acetone/ether mixtures removes non-deuterated impurities. Final purity is validated by HPLC (>99.5%) with UV detection at 254 nm [7] [8].
Table 2: Synthesis and Purification Parameters
Step | Reagents/Conditions | Yield | Purity Control |
---|---|---|---|
Ullmann Coupling | CuI, K₂CO₃, DMF, 180°C, 24 h | 65–70% | TLC (Rf = 0.8 in CH₂Cl₂:MeOH 9:1) |
Maleate Salt Formation | Maleic acid, EtOH, 25°C, 4 h | 85% | XRD crystallography |
Recrystallization | Acetone/ether (3:1), −20°C | 95% | HPLC-UV (>99.5% pure) |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
High-Resolution Mass Spectrometry (HRMS):
Table 3: NMR and MS Characterization Data
Technique | Non-Deuterated Chlorpromazine | Chlorpromazine-D3 | Significance |
---|---|---|---|
¹H-NMR (400 MHz, CDCl₃) | δ 2.8 (s, 6H, N–CH₃) | Signal absence at δ 2.8 ppm | Confirms deuterium incorporation |
¹³C-NMR (101 MHz, CDCl₃) | δ 45.5 (q, JCH = 140 Hz) | δ 45.5 (t, JCD = 22 Hz) | Validates C–D bond formation |
HRMS (ESI+) | m/z 322.0861 [M+H]+ | m/z 325.1102 [M+H]+ | Δ = +3.024 Da (theoretical +3.027) |
Physicochemical Properties:
Metabolic Stability:
Regulatory Implications:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9